molecular formula C14H18ClNO2S B3388404 9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane CAS No. 873208-66-3

9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane

Cat. No.: B3388404
CAS No.: 873208-66-3
M. Wt: 299.8 g/mol
InChI Key: WSOWVGXJLPXERY-UHFFFAOYSA-N
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Description

9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane is a bicyclic amine derivative featuring a 6.1.0 ring system with a sulfonyl substituent at the 4-chlorophenyl position. Industrial suppliers list its applications in biochemical, pharmaceutical, and material science contexts, with a purity of ~99% and compliance with international standards .

Properties

IUPAC Name

9-(4-chlorophenyl)sulfonyl-9-azabicyclo[6.1.0]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c15-11-7-9-12(10-8-11)19(17,18)16-13-5-3-1-2-4-6-14(13)16/h7-10,13-14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOWVGXJLPXERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(N2S(=O)(=O)C3=CC=C(C=C3)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the use of a Dieckmann cyclization reaction, which forms the bicyclic structure from a linear precursor . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s bioactive effects. The bicyclic structure also contributes to its stability and ability to interact with various molecular pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Ring System Variations

9-Azabicyclo[4.2.1]nonane Derivatives

Derivatives of the 9-azabicyclo[4.2.1]nonane system, such as anatoxin-a and pinnamine, are potent nicotinic acetylcholine receptor agonists. Their pharmacological relevance lies in treating neurological disorders like Alzheimer’s and Parkinson’s diseases .

9-Azabicyclo[3.3.1]nonane Derivatives

The [3.3.1] system is prominent in kinase inhibitors (e.g., JAK inhibitors) and CXCR6 receptor antagonists. For example, 4-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide demonstrates anti-cholinergic activity, while acynonapyr ([3.3.1] system with trifluoromethyl groups) acts as a commercial acaricide . The [3.3.1] framework offers greater conformational rigidity compared to [6.1.0], which may enhance target specificity .

Sulfonamide Derivatives
  • 9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane: The electron-withdrawing chlorine atom may enhance metabolic stability and receptor affinity. Industrial data suggest its use in peptide synthesis and drug intermediates .
  • 9-(4-Nitrophenylsulfonyl)-9-azabicyclo[6.1.0]nonane: Synthesized via Fe(acac)3-catalyzed cycloaddition with a 23% yield. The nitro group increases electrophilicity but reduces synthetic efficiency compared to chloro derivatives .
  • 9-(p-Tolylsulfonyl)-9-azabicyclo[6.1.0]nonane: A chromium-catalyzed synthesis achieved 52% yield. The methyl group improves lipophilicity, which may enhance membrane permeability .
Other Functional Groups
  • Trifluoromethyl-substituted [3.3.1] systems (e.g., acynonapyr): Exhibit high efficacy as acaricides due to fluorine’s electronegativity and stability .
  • Hydroxyethyl and benzilate derivatives : Used in anti-cholinergic agents, demonstrating how polar groups modulate solubility and pharmacokinetics .

Key Research Findings

  • Synthetic Efficiency : Chromium catalysts outperform iron in [6.1.0] systems, suggesting metal choice critically impacts yield .
  • Bioactivity Trends : Smaller ring systems ([3.3.1], [4.2.1]) show higher receptor specificity, while [6.1.0] derivatives are more versatile in industrial applications .
  • Substituent Impact: Electron-withdrawing groups (Cl, NO2) enhance stability but may require optimized synthetic protocols to improve yields .

Biological Activity

9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane (CAS Number: 14747-97-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfonyl group attached to a nitrogen atom. Its molecular formula is C13H14ClN1O2SC_{13}H_{14}ClN_{1}O_{2}S, and it has a molecular weight of approximately 285.77 g/mol. The presence of the 4-chlorobenzenesulfonyl moiety is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including proteases and kinases, which are crucial in cellular signaling pathways.
  • Receptor Modulation : This compound may interact with neurotransmitter receptors, influencing neurochemical pathways and potentially exhibiting analgesic or anti-inflammatory effects.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.

Cytotoxicity Studies

A study assessed the cytotoxic effects of various azabicyclo compounds, including derivatives of this compound, against cancer cell lines such as HepG2 (human liver cancer cells). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 50 μM, suggesting potential as anticancer agents.

Compound NameIC50 (μM)Cell Line
This compound<50HepG2
Clotrimazole48.96HepG2
Cisplatin22.4HepG2

Antimicrobial Assays

In another investigation, the antimicrobial efficacy of the compound was evaluated against a panel of bacterial strains. The results demonstrated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Case Study on Pain Relief : A clinical trial explored the analgesic properties of compounds similar to this compound in animal models of pain. The results showed significant reduction in pain responses, indicating potential therapeutic applications in pain management.
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates, suggesting its utility in treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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